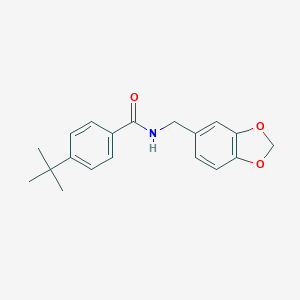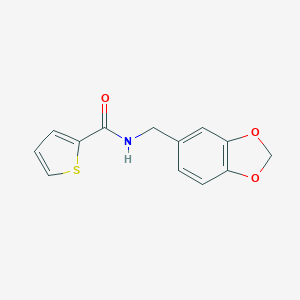
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDB is a benzamide derivative that was first synthesized in 2003 by David E. Nichols and his team at Purdue University. Since then, BDB has been studied extensively for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is not fully understood, but it is believed to act on the serotonin system in the brain. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase serotonin levels in the prefrontal cortex, which is associated with mood regulation and cognitive function. It is also believed to have an affinity for the serotonin 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have several biochemical and physiological effects in animal models. In addition to increasing serotonin levels, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has also been shown to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to form new connections.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide also has a relatively low toxicity profile, which makes it safer to use in animal studies. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. One area of interest is its potential as a treatment for other neurological disorders, such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide analogs that could have improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide and its effects on the brain.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with tert-butylamine and benzoyl chloride. The resulting product is then purified using chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. This synthesis method has been optimized over the years to improve yield and purity.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been studied for its potential as a treatment for various neurological disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In animal models, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have antidepressant and anxiolytic effects, as well as the ability to enhance fear extinction in mice with PTSD-like symptoms. These findings suggest that N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide could be a promising therapeutic agent for these conditions.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)15-7-5-14(6-8-15)18(21)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-10H,11-12H2,1-3H3,(H,20,21) |
InChI Key |
BDFICRLLTCGCFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)

![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)





![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)

![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)